
2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds involves multiple steps, including acetylation, esterification, and reactions with alkyl halides to yield substituted products. For example, the synthesis of various N-acetylcarbamate potassium salts as equivalents of N-acetamide nucleophiles showcases methodologies that could be applied or adapted for synthesizing compounds similar to "2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide" (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant details about their conformation and interactions. For instance, studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have detailed analyses of their crystal structures, highlighting the extended conformation of the acetamido moiety and the presence of intra- and intermolecular hydrogen bonds (Camerman et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include reductive carbonylation and hydrogenation processes. These reactions are crucial for converting nitrobenzene derivatives into acetamide compounds, demonstrating the potential for complex transformations (Vavasori et al., 2023).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. Investigations into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides have contributed to understanding the role of hydrogen bonding in determining these properties (Romero et al., 2008).
Chemical Properties Analysis
The reactivity of acetamide derivatives with other chemical entities, including their participation in bond formation and breakage, highlights their chemical properties. For example, the catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide showcases the reactivity of similar compounds and their utility in industrial applications (Zhang Qun-feng, 2008).
科学的研究の応用
Imaging Probe Development for Neurological Studies
A study by J. Prabhakaran et al. (2006) explored the synthesis and in vivo evaluation of a compound structurally similar to "2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide" for its potential as an imaging probe for 5-HT2A receptors using positron emission tomography (PET) in baboons. Despite the rapid brain penetration and efflux observed, the compound did not demonstrate tracer retention or specific binding, indicating limitations in its application as a PET ligand for imaging 5-HT2A receptors. This research underscores the challenges and considerations in developing effective imaging probes for neurological studies (J. Prabhakaran et al., 2006).
Advancements in Synthetic Chemistry
Takeo Sakai et al. (2022) reported on the development of novel reagents, including p-methoxybenzyl N-acetylcarbamate potassium salt, that serve as versatile equivalents of N-acetamide nucleophiles. These compounds facilitate the synthesis of N-alkylacetamides and protected amines, showcasing advancements in synthetic chemistry that contribute to the creation of natural and pharmaceutical products. The study highlights the potential of such chemical frameworks in improving synthetic routes for diverse applications (Takeo Sakai et al., 2022).
Herbicide Metabolism and Environmental Impact
Research by S. Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offers valuable insights into the environmental and health impacts of chemicals related to "2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide." Understanding the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of such compounds is crucial for assessing their safety and ecological effects (S. Coleman et al., 2000).
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-7-9-14(10-8-13)12-18-17(19)11-15-5-3-4-6-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLJLNVYAANNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

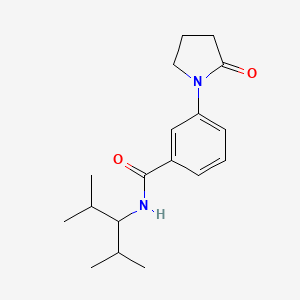
![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)
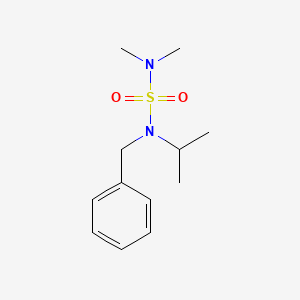
![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)
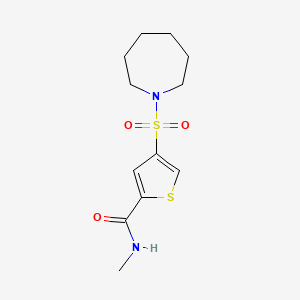

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)
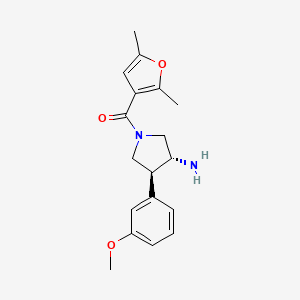
![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)
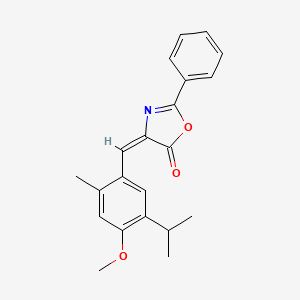
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)